3-Pyridinebutanenitrile
Overview
Description
3-Pyridinebutanenitrile, also known as 3-Pyridinecarbonitrile, is a chemical compound with the formula C6H4N2 . It is a derivative of pyridine, which is an aromatic heterocycle . Pyridine is a six-membered aromatic heterocycle and has an electronic structure similar to benzene .
Molecular Structure Analysis
The molecular structure of 3-Pyridinebutanenitrile is similar to that of pyridine . Pyridine is formed by replacing one of the CH groups in benzene with a nitrogen atom . The orbitals in the ring have not changed significantly and there are still the six pi-electrons from the three double bonds in the aromatic structure .
Chemical Reactions Analysis
While specific chemical reactions involving 3-Pyridinebutanenitrile are not available, there are general principles that apply to reactions involving pyridines . For example, atmospheric pressure cold plasmas in humid air are extensively utilized in diverse fields, and their chemical reaction mechanisms have attracted significant scholarly interest .
Physical And Chemical Properties Analysis
The physical and chemical properties of a substance are the characteristics that distinguish it from another substance . These include density, color, hardness, melting and boiling points, and electrical conductivity . Unfortunately, specific physical and chemical properties of 3-Pyridinebutanenitrile are not available in the sources I found.
Scientific Research Applications
Synthesis of Neurological Disorder Therapeutics
- 4-Aminobutanenitrile, a derivative of 3-Pyridinebutanenitrile, is significant in synthesizing treatments for neurological disorders such as Parkinson’s and Alzheimer’s disease (Capon, Avery, Purdey, & Abell, 2020).
Extraction in Food and Pharmaceutical Industries
- Pyridine-3-carboxylic acid, related to 3-Pyridinebutanenitrile, is used extensively in the food, pharmaceutical, and biochemical industries. Its production can be enhanced through enzymatic conversion or biosynthesis (Kumar & Babu, 2009).
Water Purification Techniques
- Research on pyridine degradation in drinking water using dielectric barrier discharge (DBD) systems demonstrates the potential for treating nitrogen heterocyclic compounds, which can include derivatives of 3-Pyridinebutanenitrile (Li, Yi, Yi, Zhou, & Wang, 2017).
Development of Magnetic Materials
- Compounds like Ln(Phtfac)(3)(NITpPy), which incorporate pyridine structures, are studied for their potential in creating magnetic materials and single-molecule magnets (Mei, Liu, Wang, Yang, Li, & Liao, 2012).
Acidity Determination in Ionic Liquids
- Pyridine, including its derivatives, is used as an IR spectroscopic probe to determine the acidity of ionic liquids, which is crucial in various chemical processes (Yuan, 2004).
Investigation of DNA Binding Properties
- Zinc(II) complexes with 3-pyridine aldoxime have been synthesized to explore their DNA binding properties, which could have implications in biomedical research (Konidaris, Papi, Katsoulakou, Raptopoulou, Kyriakidis, & Manessi-Zoupa, 2010).
Chemical Catalysis
- Ruthenium-catalyzed reactions involving amino alcohols and dienes, which may include pyridine derivatives, are essential in chemical synthesis and industrial applications (Chen, Tsutsumi, Montgomery, Volchkov, & Krische, 2015).
Synthesis of Fluorescent Probes
- β-lactam carbenes with pyridyl isonitriles can create fluorescent probes for mercury ions, a process that may involve 3-Pyridinebutanenitrile derivatives (Shao, Pang, Yan, Shi, & Cheng, 2011).
Material Sciences and Nanotechnology
- Research on carbon nitride nanothread crystals derived from pyridine suggests applications in nanomaterials and potentially electronic devices (Li, Wang, Duan, Baldini, Huang, Chen, Juhl, Koeplinger, Crespi, Schmidt-Rohr, Hoffmann, Alem, Guthrie, & Zhang, 2018).
Optoelectronics
- Pyridine derivatives are used to create bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs), indicating their significance in advanced display technologies (Li, Li, Liu, & Jin, 2016).
Mechanism of Action
The mechanism of action of pyridine derivatives often involves the inhibition of certain enzymes . For example, PDE3 inhibitors, which are a type of phosphodiesterase inhibitors, inhibit the PDE isoenzyme 3 leading to an increase of intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP) .
Future Directions
While specific future directions for 3-Pyridinebutanenitrile are not available, there are general trends in the field of pyridine derivatives. For example, there has been significant progress in synthesizing structurally diverse and biologically relevant pyrano [2,3-c]pyrazole derivatives through the integration of green methodologies . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .
properties
IUPAC Name |
4-pyridin-3-ylbutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-6-2-1-4-9-5-3-7-11-8-9/h3,5,7-8H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPISTRILDWVIKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543791 | |
Record name | 4-(Pyridin-3-yl)butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinebutanenitrile | |
CAS RN |
27678-09-7 | |
Record name | 4-(Pyridin-3-yl)butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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